Bassianolid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Bassianolide is a naturally-occurring compound found in a number of plants, including the genus Bassia, which is found in the Mediterranean region. It is a sesquiterpene lactone, which is a type of secondary metabolite produced by plants as a defense mechanism against predators. The compound has been studied for its potential medicinal properties, and is of interest to researchers in the fields of biochemistry and physiology.

Wissenschaftliche Forschungsanwendungen

Insektizide Anwendungen

Bassianolid ist ein insektizides Cyclodepsipeptid . Es wird von entomopathogenen Pilzen produziert und wurde als wirksam bei der Bekämpfung verschiedener Insektenplagen gefunden . Die insektiziden Eigenschaften von this compound machen es zu einem potenziellen Kandidaten für die Entwicklung von Biopestiziden.

Synthese und Strukturuntersuchungen

This compound wurde im Labor synthetisiert und seine Struktur durch Bioassays und physikalisch-chemische Studien bestätigt . Diese Studien haben dazu beigetragen, die Struktur-Aktivitäts-Beziehung von this compound zu verstehen, was für seine Weiterentwicklung und Anwendung entscheidend ist.

Rolle bei entomopathogenen Pilzen

This compound wird von entomopathogenen Pilzen produziert und spielt eine entscheidende Rolle bei der Pathogenese dieser Pilze in Insekten . Das Verständnis der Rolle von this compound in diesen Pilzen kann Einblicke in ihre pathogenen Mechanismen liefern, die für die Schädlingsbekämpfung genutzt werden können.

Wechselwirkung mit Polyketidsynthasen

Die Forschung hat gezeigt, dass die this compound-Produktion von den Polyketidsynthasen PKS14 und PKS15 beeinflusst wird . Diese Enzyme sind an der Biosynthese verschiedener sekundärer Metaboliten in Pilzen beteiligt. Die Untersuchung der Wechselwirkung zwischen this compound und diesen Enzymen kann wertvolle Informationen über die biosynthetischen Pfade dieser Verbindung liefern.

Produktion verwandter Verbindungen

This compound ist strukturell mit mehreren anderen Verbindungen verwandt, darunter Enniatin C und Decathis compound . Die Synthese und Untersuchung dieser verwandten Verbindungen kann weitere Einblicke in die chemischen Eigenschaften und biologischen Aktivitäten von this compound liefern.

Wirkmechanismus

Target of Action

Bassianolide is a cyclooctadepsipeptide insecticide produced by the entomopathogenic fungi, Beauveria bassiana and Verticillium lecanii . The primary targets of Bassianolide are major arthropod pests . This fungus is known to produce a wide variety of mycotoxins and enzymes in its spores that kill or inhibit the metabolic activity of pests .

Mode of Action

The entomopathogenic activity of Beauveria bassiana, the producer of Bassianolide, requires the production of infection structures (appressoria), metabolites, proteins, and enzymes . These allow B. bassiana conidia to adhere to the host arthropod, penetrate the cuticle, proliferate in the hemocoel as blastospores (hyphal bodies capable of evading the host immune system ), and ultimately kill the host .

Biochemical Pathways

The biochemical pathways affected by Bassianolide involve the production of infection structures, metabolites, proteins, and enzymes . These elements allow B. bassiana conidia to adhere to the host arthropod, penetrate the cuticle, and proliferate in the hemocoel . The downstream effects include the inhibition of the metabolic activity of pests, leading to their death .

Pharmacokinetics

It’s known that the fungus beauveria bassiana, which produces bassianolide, can adhere to its host, penetrate the host’s cuticle, and proliferate within the host This suggests that Bassianolide may have effective absorption and distribution properties

Result of Action

The molecular and cellular effects of Bassianolide’s action involve the production of infection structures, metabolites, proteins, and enzymes that allow B. bassiana conidia to adhere to the host arthropod, penetrate the cuticle, proliferate in the hemocoel, and ultimately kill the host . Bassianolide and beauvericin were identified as the main metabolites in B. bassiana-infected larvae, indicating that they are likely major toxins of B. bassiana .

Action Environment

Numerous environmental and physiological factors, such as moisture, pH, humidity, temperature, atmospheric CO2 concentrations, and fungal spore load (colony forming unit/ml), spore viability, enzyme types in action, host plant chemistry and interactions, insect host species, and insect life stages, can speed up or slow down the microbial-mediated pest interaction in plants . The development of the fungus, sporulation, and multiplication within the host are all influenced by prevailing weather conditions and climate change .

Biochemische Analyse

Biochemical Properties

Bassianolide interacts with various enzymes and proteins to exert its effects. It is part of a cocktail of proteins, enzymes, organic acids, and bioactive secondary metabolites synthesized by Beauveria bassiana, which are responsible for the entomopathogenic activity and virulence .

Cellular Effects

Bassianolide has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been observed to cause atonic symptoms in silkworm larvae, leading to their death .

Molecular Mechanism

The molecular mechanism of action of Bassianolide involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It exerts its effects at the molecular level, contributing to the entomopathogenic activity of Beauveria bassiana .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Bassianolide change over time. Information on the product’s stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .

Metabolic Pathways

Bassianolide is involved in several metabolic pathways. It interacts with various enzymes and cofactors, potentially affecting metabolic flux or metabolite levels . Detailed information about these interactions is currently limited.

Eigenschaften

| { "Design of the Synthesis Pathway": "Bassianolide can be synthesized through a multi-step process starting from commercially available starting materials. The key steps involve the synthesis of a key intermediate and its subsequent conversion to bassianolide through a series of reactions.", "Starting Materials": [ "4-methoxy-2-methyl-2-butanone", "magnesium", "bromobenzene", "ethylmagnesium bromide", "cyclohexanone", "sodium borohydride", "2-bromobenzoic acid", "sodium hydroxide", "acetic anhydride", "acetic acid", "sulfuric acid", "methanol", "chloroform", "water", "sodium chloride" ], "Reaction": [ "Step 1: Synthesis of intermediate 1 - 4-methoxy-2-methyl-3-buten-2-ol", "React 4-methoxy-2-methyl-2-butanone with magnesium in dry ether to form the Grignard reagent", "Add bromobenzene to the Grignard reagent and stir for several hours at room temperature", "Work up the reaction mixture and purify the product to obtain intermediate 1", "Step 2: Synthesis of intermediate 2 - 2-(4-methoxy-2-methylbut-3-en-2-yl)cyclohexanone", "React intermediate 1 with cyclohexanone in the presence of sodium borohydride and acetic acid", "Purify the reaction mixture to obtain intermediate 2", "Step 3: Synthesis of intermediate 3 - 2-(4-methoxy-2-methylbut-3-en-2-yl)benzoic acid", "React intermediate 2 with 2-bromobenzoic acid and sodium hydroxide in refluxing ethanol", "Purify the reaction mixture to obtain intermediate 3", "Step 4: Synthesis of bassianolide", "React intermediate 3 with acetic anhydride in the presence of sulfuric acid", "Purify the reaction mixture to obtain crude bassianolide", "Purify the crude product using a combination of column chromatography and recrystallization from methanol and chloroform to obtain pure bassianolide", "Dissolve the pure product in a mixture of chloroform and water, and wash the organic layer with saturated sodium chloride solution", "Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to obtain pure bassianolide as a white solid" ] } | |

| 64763-82-2 | |

Molekularformel |

C48H84N4O12 |

Molekulargewicht |

909.2 g/mol |

IUPAC-Name |

(3S,6R,9S,12R,15S,18R,21S,24R)-4,10,16,22-tetramethyl-3,9,15,21-tetrakis(2-methylpropyl)-6,12,18,24-tetra(propan-2-yl)-1,7,13,19-tetraoxa-4,10,16,22-tetrazacyclotetracosane-2,5,8,11,14,17,20,23-octone |

InChI |

InChI=1S/C48H84N4O12/c1-25(2)21-33-45(57)61-38(30(11)12)42(54)50(18)35(23-27(5)6)47(59)63-40(32(15)16)44(56)52(20)36(24-28(7)8)48(60)64-39(31(13)14)43(55)51(19)34(22-26(3)4)46(58)62-37(29(9)10)41(53)49(33)17/h25-40H,21-24H2,1-20H3/t33-,34-,35-,36-,37+,38+,39+,40+/m0/s1 |

InChI-Schlüssel |

QVZZPLDJERFENQ-NKTUOASPSA-N |

Isomerische SMILES |

CC(C)C[C@H]1C(=O)O[C@@H](C(=O)N([C@H](C(=O)O[C@@H](C(=O)N([C@H](C(=O)O[C@@H](C(=O)N([C@H](C(=O)O[C@@H](C(=O)N1C)C(C)C)CC(C)C)C)C(C)C)CC(C)C)C)C(C)C)CC(C)C)C)C(C)C |

SMILES |

CC(C)CC1C(=O)OC(C(=O)N(C(C(=O)OC(C(=O)N(C(C(=O)OC(C(=O)N(C(C(=O)OC(C(=O)N1C)C(C)C)CC(C)C)C)C(C)C)CC(C)C)C)C(C)C)CC(C)C)C)C(C)C |

Kanonische SMILES |

CC(C)CC1C(=O)OC(C(=O)N(C(C(=O)OC(C(=O)N(C(C(=O)OC(C(=O)N(C(C(=O)OC(C(=O)N1C)C(C)C)CC(C)C)C)C(C)C)CC(C)C)C)C(C)C)CC(C)C)C)C(C)C |

Aussehen |

White solid |

Synonyme |

(-)-Bassianolide; NSC 321804 |

Herkunft des Produkts |

United States |

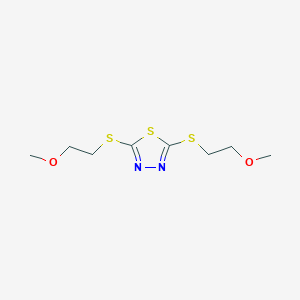

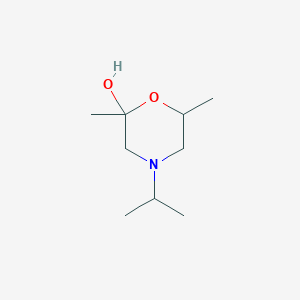

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[2,4-Bis(2-methylbutan-2-yl)phenoxy]-N-(4-{[(4-cyanophenyl)carbamoyl]amino}-5-hydroxy-2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]phenyl)octanamide](/img/structure/B19787.png)